
Buserelin acetate
Descripción general
Descripción
Buserelin acetate is a synthetic peptide analog of the luteinizing hormone-releasing hormone agonist. It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids . This compound stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor, leading to the release of luteinizing hormone and follicle-stimulating hormone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buserelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:
Formation of the peptide backbone: This involves the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Purification: The crude peptide is purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis: This method allows for the efficient assembly of the peptide chain on a solid support.
Cleavage and deprotection: The peptide is cleaved from the solid support and deprotected using strong acids.
Purification and lyophilization: The peptide is purified and then lyophilized to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Buserelin acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Medical Applications
1.1 Treatment of Endometriosis
Buserelin acetate has been extensively studied for its efficacy in treating endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus. A randomized clinical trial demonstrated that intranasal administration of this compound significantly reduced dysmenorrhea (painful menstruation), pelvic pain, and dyspareunia (painful intercourse) in women diagnosed with endometriosis. The effects were sustained for up to 12 months post-treatment, indicating a long-term benefit for patients .
1.2 Management of Uterine Fibroids
In the context of uterine fibroids, this compound promotes significant shrinkage of fibroid tumors. A study comparing intranasal and subcutaneous administration found that both methods resulted in substantial fibroid regression, with approximately 70% of patients experiencing a reduction to 66% or less of the initial fibroid volume . This effect is particularly beneficial prior to surgical interventions.
1.3 Hormone-Responsive Cancers
This compound is also indicated for treating hormone-responsive cancers, such as prostate and breast cancer. By suppressing gonadotropin production, it reduces circulating levels of sex hormones like testosterone and estrogen, which can stimulate tumor growth. Chronic administration leads to sustained inhibition of gonadal steroidogenesis, making it a valuable tool in managing these cancers .
1.4 Assisted Reproduction Techniques
In assisted reproduction, this compound is used to control ovarian stimulation protocols. It helps prevent premature ovulation during fertility treatments, thereby increasing the chances of successful implantation and pregnancy outcomes .
Veterinary Applications
2.1 Enhancing Reproductive Performance in Livestock
Recent studies have explored the use of this compound in veterinary medicine, particularly in swine reproduction. Research indicates that adding this compound to boar semen during artificial insemination enhances litter size in gilts (young female pigs). This application demonstrates the compound's potential to improve reproductive efficiency in livestock operations .
Summary of Clinical Findings
The following table summarizes key findings from clinical studies on the applications of this compound:
Mecanismo De Acción
Buserelin acetate exerts its effects by stimulating the pituitary gland’s gonadotrophin-releasing hormone receptor. This leads to the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones like testosterone and estrogen. In males, this results in a reduction in testosterone synthesis and release, while in females, estrogen secretion is inhibited .
Comparación Con Compuestos Similares
Similar Compounds
Leuprolide acetate: Another luteinizing hormone-releasing hormone agonist used in the treatment of hormone-dependent cancers.
Goserelin acetate: Similar to buserelin acetate, used for treating prostate cancer and breast cancer.
Triptorelin acetate: Another analog used for similar therapeutic purposes.
Uniqueness
This compound is unique in its specific amino acid sequence and its high potency in stimulating the gonadotrophin-releasing hormone receptor. It has a longer duration of action compared to natural luteinizing hormone-releasing hormone and other analogs .
Actividad Biológica
Buserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily classified as a luteinizing hormone-releasing hormone (LHRH) agonist. It is utilized in clinical settings for the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical applications, and relevant case studies.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties depending on the route of administration. Studies indicate that it is rapidly absorbed when administered subcutaneously (70% bioavailability) and has a half-life ranging from 5 to 12 minutes in initial phases, with an elimination half-life of approximately 72 to 80 minutes across various species .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~70% (subcutaneous) |
Initial Half-Life | 5 min (rats), 12 min (guinea pigs) |
Elimination Half-Life | 72-80 min |
Protein Binding | ~15% |
Accumulation Sites | Pituitary gland, liver, kidneys |
This compound acts by stimulating the pituitary gland's GnRH receptors, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Initially, there is an increase in these hormones; however, chronic administration results in desensitization of the GnRH receptors, leading to decreased secretion of gonadotropins and subsequent suppression of sex steroid production. This mechanism underpins its therapeutic use in conditions requiring hormonal modulation .
Clinical Applications
This compound has been widely studied for its efficacy in treating various hormone-dependent conditions:
- Prostate Cancer : Buserelin is used for palliative treatment in advanced cases by reducing testosterone levels to castration levels.
- Endometriosis : It helps in managing symptoms by suppressing estrogen production.
- Assisted Reproductive Technology : Buserelin is employed to control ovarian stimulation protocols.
Case Studies
- Prostate Cancer Management : A clinical trial involving patients with advanced prostate cancer demonstrated that administration of buserelin led to significant reductions in serum testosterone levels and improved clinical outcomes over a period of 6 months .
- Endometriosis Treatment : In a study involving women diagnosed with endometriosis, buserelin was administered intranasally, resulting in notable improvements in pain scores and reduction of endometriotic lesions after three months .
- Veterinary Applications : Buserelin has also been utilized in veterinary medicine for inducing ovulation in livestock, showcasing its versatility beyond human applications .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Hormonal Suppression : Chronic administration leads to sustained suppression of gonadotropin production and reduced circulating levels of gonadal steroids. This effect is dose-dependent and reversible upon cessation .
- Safety Profile : Research indicates that repeated high doses do not exhibit significant adverse effects on cardiovascular or renal systems, suggesting a favorable safety profile when used appropriately .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying acetate content in Buserelin acetate formulations, and how are they validated?
- Methodology : Isotachophoresis (ITP) is a validated method for acetate quantification. Experimental design involves using three samples with varying acetate additions to assess recovery rates (98–101%) and accuracy. Parameters include chip-to-chip reproducibility (e.g., two MCE instruments and microchips) and calibration with standard solutions. Chromatographic validation (e.g., isotachopherograms) ensures specificity and precision .
Q. What is the molecular mechanism by which this compound acts as a GnRH agonist, and how does this influence experimental outcomes in endocrine research?
- Methodology : this compound binds to pituitary GnRH receptors, triggering a cascade that initially stimulates gonadotropin release (flare-up effect) followed by receptor downregulation. Researchers must account for this biphasic response in study designs, particularly in hormone-sensitive models (e.g., prostate cancer or ovulation induction). Dose-response curves and receptor saturation assays are critical for determining optimal agonist activity .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of this compound on sperm quality in different mammalian species?
- Methodology :
Sperm Extender Studies : Add this compound (e.g., 2 µg/mL) to semen extenders (e.g., BIOXcell®) and evaluate viability, DNA fragmentation, and motility post-cryopreservation. Use flow cytometry for DNA integrity analysis and CASA (Computer-Assisted Sperm Analysis) for motility metrics .
In Vivo Protocols : Implement synchronization protocols (e.g., Ovsynch) in buffalo or bovine models. Compare groups with/without this compound in CIDR-based regimens, measuring conception rates and luteal phase dynamics via progesterone assays .
Q. What methodological considerations are critical when reconciling contradictory data on this compound’s effects in clinical trials across diverse populations?
- Methodology :
- Ethnic and Lifestyle Variability : Adjust for factors like diet, exercise, and genetic polymorphisms in meta-analyses. For example, discrepancies in bone mineral density (BMD) loss between Buserelin and Leuprolide acetate may arise from population-specific calcium/vitamin D intake .
- Trial Harmonization : Standardize BMD measurement techniques (e.g., DXA scans) and control for baseline characteristics using multivariate regression. Cross-trial validation with stratified subgroups can isolate hormone-specific effects .
Q. How can researchers optimize this compound dosage and administration protocols in non-mammalian models to balance fertilization success with off-target effects?
- Methodology :
- Dose Titration in Fish Models : Compare this compound with alternative inducers (e.g., Ovopel® or CPE) in species like Astyanax altiparanae. Measure fertilization rates, egg counts, and larval survival. Use histological analysis of gonads to assess ovarian maturation and avoid overdosing, which may reduce absolute fecundity .
- Administration Routes : Test subcutaneous vs. intraperitoneal delivery, with hormone plasma level monitoring via ELISA to correlate pharmacokinetics with reproductive outcomes .
Q. Data Contradiction and Validation
Q. How should researchers address variability in this compound’s efficacy across experimental models (e.g., mammalian vs. non-mammalian systems)?
- Methodology :
- Model-Specific Receptors : Perform receptor binding assays to compare GnRH receptor affinity in target species. For example, mammalian receptors may exhibit higher sensitivity than fish receptors, necessitating species-specific dose adjustments .
- Cross-Validation : Use parallel in vitro (cell culture) and in vivo studies to validate findings. For instance, prostate cancer cell lines (e.g., LNCaP) treated with this compound can corroborate in vivo tumor regression data .
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDEDHDQYLBRT-DRIHCAFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H90N16O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57982-77-1 (Parent) | |
Record name | Buserelin acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30218712 | |
Record name | Buserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68630-75-1 | |
Record name | Buserelin acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buserelin acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUSERELIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.